MDR-652
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Overview
Description
MDR-652 is a highly specific and efficacious ligand for the transient receptor potential vanilloid 1 (TRPV1) channel. It exhibits agonist activity, making it a potent compound for research in pain relief and other neurological applications .
Mechanism of Action
Target of Action
The primary target of MDR-652 is the transient receptor potential vanilloid 1 (TRPV1) . TRPV1 is a type of ion channel in the family of transient receptor potential (TRP) channels. It plays a crucial role in the body’s response to heat and inflammation .
Mode of Action
This compound acts as an agonist for the TRPV1 receptor . This means that it binds to the receptor and activates it. The binding affinities (Kis) for human TRPV1 (hTRPV1) and rat TRPV1 (rTRPV1) are 11.4 and 23.8 nM, respectively . The half-maximal effective concentrations (EC50s) are 5.05 and 93 nM for hTRPV1 and rTRPV1, respectively .
Biochemical Pathways
Upon activation by this compound, TRPV1 allows the passage of cations such as calcium and sodium into the cell . This leads to depolarization of the cell membrane and the initiation of an action potential, which is then transmitted along the nerve fibers. This process is part of the body’s pain signaling pathway .
Pharmacokinetics
It has been reported that this compound has a promising topical pharmacokinetic profile . This suggests that it may be effectively absorbed through the skin, making it potentially useful for topical analgesic applications .
Result of Action
The activation of TRPV1 by this compound leads to potent topical analgesic activity . This means that it can help to relieve pain when applied to the skin .
Biochemical Analysis
Biochemical Properties
MDR-652 plays a significant role in biochemical reactions. It interacts with the TRPV1, a member of the transient receptor potential (TRP) family of ion channels . The nature of these interactions is characterized by its agonist activity, where it binds to the TRPV1 receptors and activates them .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of TRPV1, which is involved in pain perception and thermoregulation . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is primarily through its agonist activity on TRPV1. It binds to TRPV1 receptors, leading to their activation . This activation can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a dose-dependent decrease of body temperature, supporting its TRPV1 agonism . It also exhibits promising topical pharmacokinetic profile .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At doses of 0.5 and 5 mg/kg, it displays a dose-dependent decrease of body temperature . At higher doses (5-10 mg/kg), it blocks neuropathic pain completely .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MDR-652 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired specificity and efficacy. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures. This may include the use of automated synthesis equipment and large-scale reactors .
Chemical Reactions Analysis
Types of Reactions
MDR-652 primarily undergoes reactions typical of organic compounds, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents, modifying its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
MDR-652 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study TRPV1 channel interactions and ligand binding.
Biology: Investigated for its role in modulating pain pathways and neuronal signaling.
Medicine: Explored as a potential therapeutic agent for pain relief, particularly in conditions like neuropathic pain and inflammation.
Industry: Potential applications in the development of new analgesic drugs and pain management therapies .
Comparison with Similar Compounds
Similar Compounds
Capsaicin: Another TRPV1 agonist known for its pain-relieving properties.
Resiniferatoxin: A potent TRPV1 agonist with similar applications in pain research.
JNJ-17203212: A selective TRPV1 antagonist used in pain studies
Uniqueness of MDR-652
This compound stands out due to its high specificity and efficacy as a TRPV1 agonist. It has a lower effective concentration (EC50) compared to other similar compounds, making it a more potent option for research and potential therapeutic applications. Additionally, its favorable pharmacokinetic profile and low toxicity further enhance its appeal in scientific research .
Properties
IUPAC Name |
1-[[2-tert-butyl-4-(3-chlorophenyl)-1,3-thiazol-5-yl]methyl]-3-[3-fluoro-4-(hydroxymethyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O2S/c1-22(2,3)20-27-19(13-5-4-6-15(23)9-13)18(30-20)11-25-21(29)26-16-8-7-14(12-28)17(24)10-16/h4-10,28H,11-12H2,1-3H3,(H2,25,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMPJRGWSUCANB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(S1)CNC(=O)NC2=CC(=C(C=C2)CO)F)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.